Methyl 2-bromo-3-cyano-4-formylbenzoate

Description

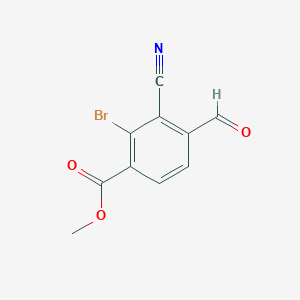

Methyl 2-bromo-3-cyano-4-formylbenzoate is a multifunctional aromatic ester characterized by a benzoate core substituted with bromo (Br), cyano (CN), and formyl (CHO) groups at positions 2, 3, and 4, respectively, with a methyl ester at position 1. Such properties make it a valuable intermediate in organic synthesis, particularly in the construction of heterocycles or functionalized aromatic systems.

Properties

IUPAC Name |

methyl 2-bromo-3-cyano-4-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c1-15-10(14)7-3-2-6(5-13)8(4-12)9(7)11/h2-3,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMXEFKXAUWJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)C=O)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Aromatic vs. Triazine-Linked Esters

This compound shares a benzoate core with the triazine-linked compound from , but the latter incorporates a triazine ring and methoxyphenoxy groups. The triazine structure enables crosslinking reactions (e.g., nucleophilic aromatic substitution), whereas the target compound’s substituents favor sequential reactivity (e.g., Br substitution followed by aldehyde-mediated condensations). The triazine derivative’s higher molecular weight (575.36 vs. ~268.07) also suggests broader applications in polymer chemistry.

Aromatic vs. Alicyclic Esters

Methyl shikimate ( ) features a cyclohexene backbone with hydroxyl groups, contrasting sharply with the target’s aromatic ring. The hydroxyl groups in shikimate increase polarity and hydrogen-bonding capacity, making it soluble in polar solvents like water or methanol. In contrast, the electron-withdrawing substituents on this compound reduce electron density on the ring, as evidenced by downfield shifts in ¹H NMR for formyl (~10 ppm) and bromo-adjacent protons .

Aromatic vs. Diterpene/Fatty Acid Esters

Diterpene esters (e.g., sandaracopimaric acid methyl ester ) and fatty acid esters (e.g., trans-13-octadecenoic acid methyl ester ) exhibit aliphatic or bicyclic frameworks, leading to distinct physicochemical behaviors. The diterpene ester’s bulky structure reduces solubility in polar solvents, whereas the target compound’s aromaticity enhances compatibility with organic solvents like dichloromethane. Fatty acid esters, with long hydrocarbon chains, are primarily used in non-reactive applications (e.g., lubricants), unlike the target’s versatile reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.